4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol
Description
4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol is a triazine derivative characterized by a hydroxyl group at position 2, a hydrazino group (-NH-NH₂) at position 6, and a chlorine atom at position 4. Triazine derivatives are widely studied for their versatility in materials science, pharmaceuticals, and agrochemicals due to their tunable electronic and steric properties .
The hydrazino group in this compound introduces unique nucleophilic and chelating capabilities, distinguishing it from other triazine analogs. This article compares its structural, synthetic, and functional attributes with similar compounds to highlight its distinctive features.
Properties
Molecular Formula |
C3H4ClN5O |
|---|---|
Molecular Weight |
161.55 g/mol |
IUPAC Name |
6-chloro-4-hydrazinyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C3H4ClN5O/c4-1-6-2(9-5)8-3(10)7-1/h5H2,(H2,6,7,8,9,10) |
InChI Key |
VHWICXGNSPIWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=O)N1)NN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The substituents on the triazine ring critically influence physicochemical properties and applications. Below is a comparative analysis (Table 1):
Table 1: Structural Comparison of Triazine Derivatives
| Compound Name | Substituents | Key Properties/Applications | Reference |
|---|---|---|---|
| 4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol | Cl, hydrazino (-NH-NH₂), OH | Chelation, potential medicinal uses | Target |
| 4-Amino-6-chloro-1,3,5-triazin-2(1H)-one | Cl, NH₂, O | Intermediate in organic synthesis | [2, 9] |
| 6-Chloro-N²-ethyl-1,3,5-triazine-2,4-diamine | Cl, ethylamino (-NH-C₂H₅), NH₂ | Herbicide metabolite (e.g., deisopropylatrazine) | [6, 10] |
| 4,6-Diamino-1,3,5-triazin-2-ol (Ammeline) | NH₂, OH, NH₂ | Flame retardant, precursor to melamine | [8, 12] |
| 4,6-Diphenyl-1,3,5-triazin-2(1H)-one | Ph, Ph, O | UV absorber, materials science | [13] |
Key Observations:
- Hydrazino vs. This makes it suitable for coordination chemistry or drug design.
- Chloro as a Leaving Group : The chlorine atom at position 4 facilitates nucleophilic substitution reactions, a feature shared with 6-chloro-N²-ethyl-1,3,5-triazine-2,4-diamine, a metabolite of the herbicide atrazine .
- Hydrophilicity vs. Lipophilicity: Ammeline’s hydroxyl and amino groups confer high water solubility, whereas phenyl-substituted triazines (e.g., 4,6-diphenyl-1,3,5-triazin-2(1H)-one) exhibit lipophilicity, favoring applications in UV stabilization .
Research Findings and Implications
- Chelation Potential: The hydrazino group’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) could make the target compound valuable in catalysis or metallodrug design, a feature absent in amino or alkylamino analogs .
- Reactivity Differences : Chloro-triazines undergo nucleophilic substitution more readily than hydroxyl- or phenyl-substituted derivatives, enabling modular synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
